An In-depth Technical Guide to 6-Methoxypyrimidine-4-carboxylic Acid
An In-depth Technical Guide to 6-Methoxypyrimidine-4-carboxylic Acid
CAS Number: 38214-45-8
This technical guide provides a comprehensive overview of 6-methoxypyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
6-Methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by the presence of a methoxy group at the 6-position and a carboxylic acid group at the 4-position.[1][2] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of 6-Methoxypyrimidine-4-carboxylic Acid
| Property | Value | Reference |
| CAS Number | 38214-45-8 | [2] |
| Molecular Formula | C₆H₆N₂O₃ | [2][3] |
| Molecular Weight | 154.12 g/mol | [3] |
| IUPAC Name | 6-methoxypyrimidine-4-carboxylic acid | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2][4] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid
The synthesis of 6-methoxypyrimidine-4-carboxylic acid can be achieved through a multi-step process, typically starting from a dihalogenated pyrimidine precursor.[1] A common and logical approach involves the sequential functionalization of the pyrimidine ring, which allows for precise control over the regiochemistry of the substitutions.[1]
A plausible and frequently utilized synthetic pathway commences with 4,6-dichloropyrimidine.[1] This symmetric starting material facilitates a regioselective nucleophilic aromatic substitution (SNAr) reaction.[1] By carefully controlling the stoichiometry, one of the chlorine atoms can be selectively replaced.[1] The subsequent introduction of the carboxylic acid functionality at the 4-position can be accomplished through methods such as cyanation followed by hydrolysis.[1]
Experimental Protocol: A Proposed Synthetic Route
The following protocol outlines a general procedure for the synthesis of 6-methoxypyrimidine-4-carboxylic acid from 4,6-dichloropyrimidine.
Step 1: Synthesis of 4-chloro-6-methoxypyrimidine
This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 4,6-dichloropyrimidine is replaced by a methoxy group.
-
Materials:
-
4,6-Dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloro-6-methoxypyrimidine by column chromatography or recrystallization.
-
Step 2: Synthesis of 6-methoxypyrimidine-4-carbonitrile
The chloro group at the 4-position is converted to a nitrile group.
-
Materials:
-
4-chloro-6-methoxypyrimidine
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Reaction vessel suitable for handling cyanides
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in an aprotic polar solvent.
-
Add potassium cyanide (a slight excess, e.g., 1.1 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
-
Purify the crude 6-methoxypyrimidine-4-carbonitrile as necessary.
-
Step 3: Hydrolysis of 6-methoxypyrimidine-4-carbonitrile to 6-methoxypyrimidine-4-carboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid.[5] This can be achieved under acidic or basic conditions.[5]
-
Materials:
-
6-methoxypyrimidine-4-carbonitrile
-
Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)
-
Reaction vessel with reflux condenser
-
-
Procedure (Acid-catalyzed hydrolysis):
-
Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Cool the reaction mixture. The carboxylic acid may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If the product does not precipitate, neutralize the solution to an appropriate pH to induce precipitation, then filter, wash, and dry.
-
-
Procedure (Base-catalyzed hydrolysis):
-
Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Biological Significance and Applications
Pyrimidine derivatives are a class of compounds with significant and diverse pharmacological potential, exhibiting activities such as antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1] Furthermore, the pyrimidine scaffold is a well-established core structure in the development of kinase inhibitors and other targeted therapies in oncology.
While specific biological targets for 6-methoxypyrimidine-4-carboxylic acid are not extensively documented in publicly available literature, its structural motifs suggest its utility as a precursor for a range of biologically active molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the synthesis of libraries of compounds for screening in drug discovery programs.[1]
For instance, derivatives of pyrimidine carboxylic acids have been investigated as:
-
Antitubercular agents: A series of 6-dialkylaminopyrimidine carboxamides were identified from a high-throughput screen to have antitubercular activity, suggesting a novel mechanism of action.[6]
-
Kinase inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, it is possible to achieve selectivity for different kinases.
-
Anticancer agents: Organometallic complexes synthesized from pyrimidine carboxylic acid ligands have demonstrated promising in vitro cytostatic activity against human cancer cell lines, including lung cancer (A549) and hepatocellular carcinoma (HepG-2).[1]
The logical workflow for utilizing 6-methoxypyrimidine-4-carboxylic acid in a drug discovery context is illustrated below.
References
- 1. 6-Methoxypyrimidine-4-carboxylic Acid|CAS 38214-45-8 [benchchem.com]
- 2. 6-Methoxypyrimidine-4-carboxylic acid | 38214-45-8 [sigmaaldrich.com]
- 3. 6-Methoxypyrimidine-4-carboxylic acid | 38214-45-8 | NBA21445 [biosynth.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

